An In-depth Technical Guide to 4-Fluoro-2,6-dimethylaniline (CAS 392-70-1)
An In-depth Technical Guide to 4-Fluoro-2,6-dimethylaniline (CAS 392-70-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, experimental protocols, and potential applications of 4-Fluoro-2,6-dimethylaniline (CAS Number: 392-70-1). This fluorinated aniline derivative is a key building block in medicinal chemistry, particularly in the development of targeted therapeutics.
Core Properties
4-Fluoro-2,6-dimethylaniline is a substituted aniline with a fluorine atom at the 4-position and two methyl groups at the 2 and 6-positions of the benzene ring.[1][2] Its unique substitution pattern imparts specific electronic and steric properties that are highly valuable in the design of bioactive molecules.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 4-Fluoro-2,6-dimethylaniline.
| Property | Value | Source |
| CAS Number | 392-70-1 | [1][2] |
| Molecular Formula | C₈H₁₀FN | [1][2] |
| Molecular Weight | 139.17 g/mol | [1][3] |
| Appearance | Clear colorless to yellow or pale orange to orange to dark brown liquid | [2][4] |
| Purity | Typically ≥96.0% (by GC) | [4] |
| Refractive Index (@ 20°C) | 1.5325-1.5365 | [4] |
| Predicted Density | 1.083 ± 0.06 g/cm³ | |
| Predicted pKa | 4.36 ± 0.10 |
Spectral Data Interpretation
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¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the amine protons, and the methyl protons. The chemical shifts and coupling constants will be influenced by the fluorine and methyl substituents. For comparison, the ¹H NMR of the related compound 4-fluoro-N-methylaniline in CDCl₃ shows signals in the aromatic region (δ 6.56-7.01 ppm) and a singlet for the N-methyl group (δ 2.81 ppm).
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant. The carbons bearing the methyl groups and the amino group will also have characteristic chemical shifts. For instance, the ¹³C NMR of 4-fluoro-N-methylaniline in CDCl₃ exhibits signals for the aromatic carbons, including a doublet for the carbon adjacent to the fluorine atom (δ 113.11 ppm, J = 7.4 Hz).
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FT-IR: The infrared spectrum will feature characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and a strong C-F stretching band (around 1150-1250 cm⁻¹).
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Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 139). The fragmentation pattern will likely involve the loss of methyl groups and other characteristic fragments. The nitrogen rule applies, with an odd molecular weight corresponding to the presence of one nitrogen atom.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of 4-Fluoro-2,6-dimethylaniline are not explicitly detailed in single literature sources. However, based on standard organic chemistry procedures for analogous compounds, the following representative methodologies can be applied.
Synthesis: Representative Protocol
A common synthetic route to 4-fluoro-2,6-dimethylaniline would involve the nitration of 3,5-dimethylfluorobenzene followed by the reduction of the resulting nitro compound.
Methodology:
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Nitration: To a cooled solution of 3,5-dimethylfluorobenzene in a suitable solvent (e.g., concentrated sulfuric acid), a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC or GC). The mixture is then carefully poured onto ice, and the product is extracted with an organic solvent.
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Reduction: The isolated 4-fluoro-1-nitro-3,5-dimethylbenzene is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate). A reducing agent, such as tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst, is used to reduce the nitro group to an amine. The reaction progress is monitored by TLC or LC-MS.
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Work-up and Purification: After the reaction is complete, the mixture is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide). The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Purification: Representative Protocol
Purification of crude 4-Fluoro-2,6-dimethylaniline is typically achieved by flash column chromatography.
Methodology:
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Column Preparation: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane).
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Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry powder is loaded onto the top of the column.
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Elution: The column is eluted with a solvent system of increasing polarity, typically a gradient of ethyl acetate in hexane.
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Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
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Solvent Removal: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified 4-Fluoro-2,6-dimethylaniline.
Analysis: Representative GC-MS Protocol
Gas chromatography-mass spectrometry (GC-MS) is a standard method for analyzing the purity and identity of 4-Fluoro-2,6-dimethylaniline.
Methodology:
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Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
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GC Separation: A small volume of the sample solution is injected into the GC instrument. The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analyte between the stationary phase of the column and the mobile gas phase. A typical temperature program would involve an initial hold at a lower temperature, followed by a ramp to a higher temperature to ensure the elution of the compound.
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MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact). The resulting ions are separated based on their mass-to-charge ratio, and a mass spectrum is generated.
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Data Analysis: The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are used to confirm the identity and purity of the compound.
Role in Drug Development and Signaling Pathways
The incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and membrane permeability. 4-Fluoro-2,6-dimethylaniline serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly kinase inhibitors.
Derivatives of this compound are often found in molecules targeting key signaling pathways implicated in cancer and other diseases. For instance, the 4-anilinoquinazoline scaffold, which can be synthesized using 4-Fluoro-2,6-dimethylaniline, is a well-established pharmacophore for inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
EGFR Signaling Pathway Inhibition
The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Kinase inhibitors containing the 4-fluoro-2,6-dimethylphenylamino moiety can bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.
VEGFR Signaling Pathway Inhibition
The VEGFR signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Small molecule inhibitors derived from 4-Fluoro-2,6-dimethylaniline can block the kinase activity of VEGFR, thereby inhibiting downstream signaling and preventing tumor-induced angiogenesis.
Safety and Handling
4-Fluoro-2,6-dimethylaniline is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[5] It may also cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. scbt.com [scbt.com]
- 2. 4-Fluoro-2,6-dimethylaniline, 97% | CymitQuimica [cymitquimica.com]
- 3. 4-Fluoro-2,6-dimethylbenzenamine | C8H10FN | CID 1403908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Fluoro-2,6-dimethylaniline, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. Page loading... [wap.guidechem.com]
